
N-Boc-N-bis(PEG1-OH)
Overview
Description
N-Boc-N-bis(PEG1-OH) (CAS: 275385-03-0) is a bifunctional polyethylene glycol (PEG)-based compound featuring a tert-butoxycarbonyl (Boc) protective group and two terminal hydroxyl groups. With a molecular weight of 293.36 g/mol and purity >95%, it serves as a critical linker in bioconjugation chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) . Its structure enables controlled release of payloads under acidic conditions due to the acid-labile Boc group, making it ideal for drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-bis(PEG1-OH) revolves around the selective protection of an amine group while preserving terminal hydroxyl functionalities. A two-step approach is typically employed:
Formation of the Bis(PEG1) Amine Intermediate
The precursor, bis(2-(2-hydroxyethoxy)ethyl)amine, is synthesized via nucleophilic substitution between ethylenediamine and ethylene glycol derivatives. Ethylene oxide or chloroethanol serves as the PEG1 source, reacting with ethylenediamine under alkaline conditions (e.g., aqueous NaOH, 60–80°C). The reaction is monitored via thin-layer chromatography (TLC) to ensure complete consumption of starting materials .
Boc Protection of the Amine Group
The bis(PEG1) amine is treated with di-tert-butyl dicarbonate (Boc anhydride) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system. Triethylamine (TEA) is added to scavenge HCl generated during the reaction, maintaining a pH of 8–9. The Boc group selectively protects the primary amine, leaving the hydroxyl groups intact .
Key Reaction Parameters:
-
Molar Ratio: 1:1.2 (amine:Boc anhydride) ensures complete protection.
-
Temperature: 0–25°C to minimize side reactions.
-
Reaction Time: 4–6 hours under nitrogen atmosphere.
Industrial-Scale Production Methods
Industrial synthesis prioritizes reproducibility and scalability. Batch reactors with automated temperature and pH control are employed to synthesize multi-kilogram quantities.
Process Optimization
-
Solvent Selection: DCM is preferred for its low boiling point (40°C), facilitating easy removal via rotary evaporation .
-
Catalyst Use: 4-Dimethylaminopyridine (DMAP) accelerates Boc protection, reducing reaction time by 30% .
-
Purification: Flash chromatography using silica gel (ethyl acetate/methanol gradients) removes unreacted Boc anhydride and byproducts.
Quality Control Protocols
-
Nuclear Magnetic Resonance (NMR): ¹H NMR confirms Boc group integration (δ 1.4 ppm, singlet for tert-butyl) and PEG chain integrity (δ 3.5–3.7 ppm, multiplet for ethylene oxide units) .
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water mobile phase) verify purity ≥98% .
-
Mass Spectrometry (MS): ESI-MS identifies the molecular ion peak at m/z 294.4 [M+H]⁺ .
Critical Challenges and Mitigation Strategies
Batch-to-Batch Variability
Variability arises from incomplete Boc protection or PEG chain oligomerization. Strategies include:
-
In-Line FTIR Monitoring: Tracks amine conversion in real time, enabling immediate adjustments .
-
Stoichiometric Precision: Automated dispensers ensure ±0.5% accuracy in reagent addition .
Hydroxyl Group Oxidation
PEG hydroxyls are prone to oxidation during storage. Solutions involve:
-
Inert Atmosphere Packaging: Argon-filled vials prevent oxidative degradation .
-
Antioxidant Additives: 0.1% w/w butylated hydroxytoluene (BHT) extends shelf life to 24 months .
Comparative Analysis of Synthetic Methodologies
Parameter | Laboratory-Scale Synthesis | Industrial-Scale Synthesis |
---|---|---|
Reactor Volume | 0.5–2 L | 500–2000 L |
Yield | 65–75% | 85–92% |
Purity | 95–98% | 98–99.5% |
Cycle Time | 24–48 hours | 72–96 hours |
Industrial processes achieve higher yields through optimized heat transfer and continuous purification systems .
Emerging Innovations in Synthesis
Flow Chemistry Approaches
Microreactors enable continuous Boc protection with 99% conversion efficiency, reducing reagent use by 40% .
Enzymatic Protection
Lipase-catalyzed Boc group installation (in tert-butanol solvent) eliminates the need for toxic catalysts, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-bis(PEG1-OH) undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The hydroxy groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups at the hydroxy positions.
Major Products Formed
Deprotection: The removal of the Boc group yields a free amine derivative.
Scientific Research Applications
N-Boc-N-bis(PEG1-OH) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Boc-N-bis(PEG1-OH) involves its ability to modify and enhance the properties of other molecules through PEGylation. The hydroxy groups enable the attachment of the PEG chain to various molecular targets, while the Boc group provides temporary protection for the amino group during chemical reactions . The PEGylation process improves the solubility, stability, and bioavailability of the modified molecules .
Comparison with Similar Compounds
The following compounds are structurally or functionally related to N-Boc-N-bis(PEG1-OH), differing in PEG chain length, protective groups, or terminal functionalities.
N-Boc-N-bis(PEG2-OH) (CAS: 2093154-02-8)
- Features : Contains two ethylene glycol (PEG2) units instead of PEG1, increasing hydrophilicity and spacing between functional groups.
- Applications : Used in PROTACs and ADCs for extended linker flexibility .
N-Boc-N-bis(PEG3-OH) (CAS: 2093154-01-7)
- Molecular Weight : 469.57 g/mol.
- Features : Longer PEG3 chain enhances solubility and reduces steric hindrance in bioconjugates.
- Applications : Preferred for large-molecule conjugates requiring prolonged circulation time .
N-Benzyl-N-bis(PEG1-OH) (CAS: 119580-47-1)
- Molecular Weight : 283.37 g/mol.
- Features : Replaces the Boc group with a benzyl group, increasing lipophilicity.
- Applications : Intermediate for click chemistry; less commonly used in ADCs due to stability challenges .
NH-bis(PEG1-OH)
- Molecular Weight : 193.24 g/mol.
- Features : Lacks protective groups, enabling direct conjugation with carboxylic acids via HATU/EDC coupling.
- Applications : Simpler conjugations without deprotection steps .
tert-butyl bis(2-hydroxyethyl)carbamate (CAS: 103898-11-9)
- Molecular Weight : 205.25 g/mol.
- Features: Non-PEG analog with a compact structure.
- Applications: Limited to small-molecule drug modifications .
Comparative Data Table
*Inferred from structural similarity.
Key Research Findings
PEG Chain Length: Longer PEG chains (e.g., PEG3) improve solubility and reduce aggregation in ADCs but may increase immunogenicity . Shorter chains (e.g., PEG1) offer compact structures for targeted delivery .
Protective Groups: Boc groups enable acid-sensitive payload release, critical for intracellular drug activation . Benzyl groups require harsher deprotection conditions (e.g., hydrogenolysis), limiting their use in sensitive biological systems .
Reactivity :
- Unprotected NH-bis(PEG1-OH) simplifies conjugation but lacks stability in multi-step syntheses .
Biological Activity
N-Boc-N-bis(PEG1-OH) is a compound that has garnered interest in various fields of chemical and biological research due to its unique properties as a PEG (polyethylene glycol) linker. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
N-Boc-N-bis(PEG1-OH) features a Boc (tert-butoxycarbonyl) protected amino group and two terminal hydroxy groups. Its molecular formula is with a molecular weight of 343.38 g/mol. The compound is soluble in various solvents including water, DMSO, DCM, and DMF, making it versatile for laboratory applications.
Target of Action
N-Boc-N-bis(PEG1-OH) primarily functions as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells. This compound facilitates the conjugation of proteins and enhances their solubility and stability .
Mode of Action
The mechanism involves the formation of stable complexes with target proteins, leveraging the PEG moiety to improve pharmacokinetics. The Boc group can be deprotected under acidic conditions, allowing for further functionalization or interaction with biological targets.
Cellular Effects
N-Boc-N-bis(PEG1-OH) influences cell function primarily through its role in drug delivery systems. Its hydrophilic nature allows for improved solubility and bioavailability of therapeutic agents, which is crucial in enhancing drug efficacy .
The compound serves as a critical component in biochemical reactions, particularly in the synthesis of complex biomolecules. It aids in the modification of proteins and peptides, which can enhance their therapeutic potential .
Applications
N-Boc-N-bis(PEG1-OH) has diverse applications across several domains:
- Chemistry : Utilized as a PEG linker for synthesizing complex molecules and polymers.
- Biology : Employed in biomolecule modification to improve solubility and stability.
- Medicine : Integral to drug delivery systems that enhance pharmacokinetics and bioavailability.
- Industry : Used in producing PEGylated products for cosmetics and personal care items .
Research Findings
Recent studies have highlighted the effectiveness of PEGylation using compounds like N-Boc-N-bis(PEG1-OH). For instance:
- A study demonstrated that incorporating PEG units into peptide chains significantly improved binding affinity and metabolic stability, leading to better therapeutic outcomes in vivo models .
- Another investigation into PROTACs revealed that the use of PEG linkers like N-Boc-N-bis(PEG1-OH) enhanced target protein degradation efficiency, showcasing its potential in targeted cancer therapies .
Case Studies
Study | Findings |
---|---|
Study 1 | Demonstrated improved solubility and stability of PEGylated proteins using N-Boc-N-bis(PEG1-OH). |
Study 2 | Showed enhanced pharmacokinetic profiles in drug delivery systems incorporating this compound. |
Study 3 | Highlighted the role of N-Boc-N-bis(PEG1-OH) in increasing the efficacy of PROTACs against specific cancer targets. |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing N-Boc-N-bis(PEG1-OH), and how is its structural integrity validated?
- Synthesis : The compound is typically synthesized via Boc (tert-butyloxycarbonyl) protection of a bis-PEG1-amine intermediate, followed by hydroxyl group deprotection. Key steps include coupling Boc-anhydride to the amine under anhydrous conditions (e.g., DCM, 0–5°C) and purification via column chromatography .
- Characterization :
- NMR (¹H/¹³C): Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and PEG backbone (δ ~3.5–3.7 ppm for ethylene oxide protons) .
- HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient) .
- Mass Spectrometry : ESI-MS to verify molecular weight (theoretical: 293.36 g/mol) .
Q. How should researchers assess the stability and storage conditions of N-Boc-N-bis(PEG1-OH) to prevent degradation?
- Stability Testing : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (0–75% RH) for 1–6 months. Monitor Boc group hydrolysis via HPLC .
- Storage Recommendations : Store at -20°C in anhydrous DMSO or under nitrogen to prevent moisture-induced degradation. Avoid prolonged exposure to light .
Q. What are the primary applications of N-Boc-N-bis(PEG1-OH) in drug delivery systems?
- PEGylation : Used to conjugate therapeutic peptides/proteins via hydroxyl-reactive linkers (e.g., carbonyldiimidazole activation). Enhances pharmacokinetics by reducing renal clearance and protease susceptibility .
- Validation Methods :
- MALDI-TOF : Confirm PEGylation efficiency by comparing mass shifts.
- Size-Exclusion Chromatography (SEC) : Assess hydrodynamic radius changes post-conjugation .
Advanced Research Questions
Q. How can researchers optimize N-Boc-N-bis(PEG1-OH) for solubility and biocompatibility in targeted drug delivery?
- Solvency Screening : Test solubility in aqueous buffers (pH 4–9) and organic solvents (e.g., DMF, THF) using turbidimetry or dynamic light scattering (DLS). PEG1’s short chain may limit solubility compared to longer PEGs (e.g., PEG4) .
- Biocompatibility : Perform in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) to evaluate IC50 values. Compare with non-PEGylated analogs to isolate PEG-specific effects .
Q. What experimental strategies resolve contradictions in data on PEG chain length vs. bioactivity for N-Boc-N-bis(PEG1-OH)?
- Comparative Studies : Synthesize analogs with PEG2–PEG4 chains and evaluate bioactivity (e.g., receptor binding affinity via SPR) and pharmacokinetics (e.g., half-life in murine models).
- Data Reconciliation :
PEG Chain Length | Hydrodynamic Radius (nm) | Receptor Binding (KD, nM) | Half-life (h) |
---|---|---|---|
PEG1 | 1.2 | 15.3 | 4.5 |
PEG4 | 2.8 | 8.7 | 12.1 |
Shorter PEGs may favor tissue penetration but reduce circulation time . |
Q. How is N-Boc-N-bis(PEG1-OH) integrated into PROTAC (PROteolysis-Targeting Chimera) design?
- Linker Role : Connects E3 ligase ligands (e.g., thalidomide) to target protein binders. The Boc group enables orthogonal deprotection for subsequent functionalization .
- Validation :
- Surface Plasmon Resonance (SPR) : Confirm ternary complex formation (E3 ligase–PROTAC–target protein).
- Western Blot : Monitor target protein degradation in cell lines (e.g., HeLa) .
Q. What analytical challenges arise when quantifying N-Boc-N-bis(PEG1-OH) in biological matrices, and how are they addressed?
- Matrix Interference : Serum proteins may bind PEG, complicating detection. Use LC-MS/MS with MRM (multiple reaction monitoring) for specificity .
- Sensitivity : Optimize extraction protocols (e.g., protein precipitation with acetonitrile) and employ isotope-labeled internal standards .
Q. Methodological and Ethical Considerations
Q. How do stereochemical properties of N-Boc-N-bis(PEG1-OH) influence its interactions in chiral environments?
- Chirality Assessment : If asymmetric centers exist (e.g., branching points), use chiral HPLC (Chiralpak AD-H column) or X-ray crystallography to resolve enantiomers .
Q. What ethical guidelines govern the use of N-Boc-N-bis(PEG1-OH) in animal studies?
- Compliance : Adhere to institutional Animal Care and Use Committee (IACUC) protocols for humane endpoints and sample size justification. Include data on compound toxicity and biodistribution .
Q. How should researchers address batch-to-batch variability in N-Boc-N-bis(PEG1-OH) synthesis?
Properties
IUPAC Name |
tert-butyl N,N-bis[2-(2-hydroxyethoxy)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO6/c1-13(2,3)20-12(17)14(4-8-18-10-6-15)5-9-19-11-7-16/h15-16H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKAOQUTADWQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCO)CCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.